molecular formula C12H10N2O2S2 B7614506 2-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]-1H-isoindole-1,3(2H)-dione

2-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B7614506
M. Wt: 278.4 g/mol
InChI Key: WRGCPGAKRKBRFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound that features a thiazole ring and an isoindole dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]-1H-isoindole-1,3(2H)-dione typically involves the reaction of a thiazole derivative with an isoindole dione precursor. One common method involves the use of a thiazole-2-thiol, which reacts with a suitable isoindole dione under controlled conditions to form the desired compound. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like dimethyl sulfoxide, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]-1H-isoindole-1,3(2H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects. The isoindole dione moiety may also contribute to the compound’s activity by stabilizing the interaction with the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]benzoic acid hydrobromide
  • 2,4-Disubstituted thiazoles
  • 4-(2H-[1,2,4]-Triazol-5-ylsulfanyl)-1,2-dihydropyrazol-3

Uniqueness

2-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]-1H-isoindole-1,3(2H)-dione is unique due to its combination of a thiazole ring and an isoindole dione structure.

Properties

IUPAC Name

2-(4,5-dihydro-1,3-thiazol-2-ylsulfanylmethyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2S2/c15-10-8-3-1-2-4-9(8)11(16)14(10)7-18-12-13-5-6-17-12/h1-4H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRGCPGAKRKBRFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=N1)SCN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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